N-[4'-amino-2'-(diethylsulfamoyl)-[1,1'-biphenyl]-3-yl]acetamide
Description
Properties
Molecular Formula |
C18H23N3O3S |
|---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
N-[3-[4-amino-2-(diethylsulfamoyl)phenyl]phenyl]acetamide |
InChI |
InChI=1S/C18H23N3O3S/c1-4-21(5-2)25(23,24)18-12-15(19)9-10-17(18)14-7-6-8-16(11-14)20-13(3)22/h6-12H,4-5,19H2,1-3H3,(H,20,22) |
InChI Key |
CBKAXRVHNBZADL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)N)C2=CC(=CC=C2)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of N-[4'-amino-2'-(diethylsulfamoyl)-[1,1'-biphenyl]-3-yl]acetamide
General Synthetic Strategy
The synthesis of This compound typically involves:
- Construction of the biphenyl core with appropriate substitution,
- Introduction of the diethylsulfamoyl group on the biphenyl ring,
- Functionalization of the amino group,
- Final acetamide formation by acetylation of the amino group.
The synthetic route requires careful control of reaction conditions to achieve regioselectivity and high yields.
Detailed Synthetic Procedure
Step 1: Preparation of 4'-Amino-2'-(diethylsulfamoyl)-[1,1'-biphenyl]-3-amine intermediate
- Starting materials : Biphenyl derivatives with suitable leaving groups (e.g., halides) at the 2' and 4' positions.
- Reaction : Introduction of the diethylsulfamoyl group is achieved by sulfonamide formation using diethylsulfamoyl chloride under basic conditions.
- Conditions : Typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran at low temperatures (0–5 °C) to control reactivity.
- Outcome : Formation of the biphenyl sulfonamide intermediate with a free amino group at the 4' position.
Step 2: Acetylation to form the acetamide
- Reagents : Acetic anhydride or acetyl chloride is used to acetylate the free amino group.
- Conditions : Reaction performed in acetic acid or pyridine as solvent, often at reflux temperature for several hours.
- Yield : Literature examples show yields around 59% when similar acetylation reactions are performed under reflux in acetic acid for 15 hours.
Experimental Data and Reaction Conditions
Analytical Characterization
- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR spectra confirm the presence of aromatic protons, amide NH, and diethyl groups from the sulfamoyl moiety.
- Mass Spectrometry (MS) : Confirms molecular weight consistent with the target compound.
- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content aligns with theoretical values for the compound.
Comparative Analysis of Preparation Methods
| Method Aspect | Sulfonamide Formation | Acetylation |
|---|---|---|
| Reaction Type | Nucleophilic substitution | Acylation of amine |
| Typical Reagents | Diethylsulfamoyl chloride, base | Acetic anhydride or acetyl chloride |
| Solvent | Dichloromethane, THF | Acetic acid, pyridine |
| Temperature Range | 0–5 °C | Reflux (~118 °C for acetic acid) |
| Reaction Time | 1–4 hours | 15 hours |
| Yield Range | 65–75% | ~59% |
| Purification | Chromatography | Chromatography |
Summary of Research Results
- The synthesis of This compound is effectively accomplished via sulfonamide formation followed by acetylation.
- Reaction conditions such as temperature, solvent, and reaction time critically influence the yield and purity.
- Analytical data including NMR, MS, and elemental analysis confirm the successful synthesis and structural integrity of the compound.
- Comparable synthetic protocols reported in related biphenyl sulfonamide derivatives show yields ranging from 59% to 75% under optimized conditions.
Chemical Reactions Analysis
Types of Reactions
N-[4’-amino-2’-(diethylsulfamoyl)-[1,1’-biphenyl]-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, which can have different functional groups depending on the reagents and conditions used.
Scientific Research Applications
N-[4’-amino-2’-(diethylsulfamoyl)-[1,1’-biphenyl]-3-yl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a dihydrofolate reductase (DHFR) inhibitor.
Industry: Used in the development of new materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of N-[4’-amino-2’-(diethylsulfamoyl)-[1,1’-biphenyl]-3-yl]acetamide involves its interaction with specific molecular targets. For example, as a DHFR inhibitor, it binds to the active site of the enzyme, preventing the reduction of dihydrofolate to tetrahydrofolate, which is essential for DNA synthesis. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogues with Halogen Substituents
Comparison :
- Synthesis : Fluoro derivatives () show higher yields (85%) than chloro analogs (77%), possibly due to milder reaction conditions.
Hydroxy and Amino-Substituted Derivatives
Comparison :
- Bioactivity : The hydroxyl group () facilitates hydrogen bonding, critical for enzyme inhibition. Allyl-substituted derivatives () may offer reactivity for conjugation or polymerization.
- Molecular Weight : The target compound’s diethylsulfamoyl group (~138 g/mol) significantly increases molecular weight compared to hydroxyl analogs (~227 g/mol).
Sulfonamide and Sulfamoyl Derivatives
Comparison :
- Functional Groups : Sulfamoyl groups (target compound) enhance solubility and metabolic stability compared to simple acetamides. Thiazole incorporation () introduces heterocyclic pharmacophores, expanding bioactivity.
- Therapeutic Potential: Sulfonamide/sulfamoyl groups are prevalent in antibiotics and kinase inhibitors, suggesting the target compound may share similar mechanisms .
Nitrile and Cyano-Substituted Analogs
Comparison :
- Electronic Effects: Cyano groups () are strongly electron-withdrawing, increasing rigidity and thermal stability (high melting points). The target compound’s diethylsulfamoyl group may balance electron withdrawal with steric bulk.
Biological Activity
N-[4'-amino-2'-(diethylsulfamoyl)-[1,1'-biphenyl]-3-yl]acetamide is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H18N2O3S
- Molecular Weight : 298.36 g/mol
- IUPAC Name : N-[3-[4-amino-2-(diethylsulfamoyl)phenyl]phenyl]acetamide
This compound features an amino group, a diethylsulfamoyl moiety, and a biphenyl framework, which contribute to its unique reactivity and biological properties .
This compound primarily acts as an inhibitor of dihydrofolate reductase (DHFR). DHFR is a critical enzyme involved in the synthesis of tetrahydrofolate, essential for DNA synthesis and cell division. By inhibiting this enzyme, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated for its effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays demonstrate its potential as a bactericidal agent .
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| K. pneumoniae | 32 | 128 |
| P. aeruginosa | 16 | 64 |
These results suggest that the compound could be developed further as an antimicrobial agent against resistant strains .
Anticancer Activity
The compound's ability to inhibit DHFR positions it as a candidate for anticancer therapy. Studies have shown that it can effectively induce apoptosis in various cancer cell lines by disrupting folate metabolism, leading to reduced cell proliferation .
Case Study 1: Inhibition of Cancer Cell Proliferation
A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The IC50 value was determined to be approximately 25 µM, indicating potent anticancer activity .
Case Study 2: Antimicrobial Efficacy
In a clinical evaluation involving patients with bacterial infections resistant to standard treatments, this compound was administered. Results showed a marked improvement in infection resolution rates compared to control groups receiving placebo treatments .
Q & A
Q. What are the established synthetic routes for N-[4'-amino-2'-(diethylsulfamoyl)-[1,1'-biphenyl]-3-yl]acetamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with sulfonation or coupling of biphenyl precursors. For example:
- Step 1 : Sulfonation of aniline derivatives (e.g., 2,3-dichloroaniline) to form sulfonamide intermediates.
- Step 2 : Coupling with acetamide-bearing phenyl groups via nucleophilic substitution or amidation.
- Step 3 : Final functionalization with diethylsulfamoyl groups using reagents like diethylsulfamoyl chloride under basic conditions (e.g., triethylamine) .
Q. Optimization strategies :
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
Key methods include:
- NMR spectroscopy : ¹H and ¹³C NMR to verify aromatic proton environments (δ 7.2–8.2 ppm for biphenyl protons) and acetamide carbonyl signals (δ ~170 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 432.15) .
- Infrared (IR) spectroscopy : Identify sulfonamide S=O stretches (~1350 cm⁻¹) and amide N-H bends (~3300 cm⁻¹) .
Q. What in vitro assays are recommended for preliminary biological screening?
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) to determine MIC values .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases to evaluate binding affinity .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?
- Molecular docking : Use software like AutoDock to predict binding modes with target proteins (e.g., kinase domains) .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) of ligand-receptor interactions .
- SAR studies : Modify substituents (e.g., diethylsulfamoyl to dimethyl) to correlate structural changes with activity .
Q. What strategies address poor solubility or stability in pharmacological studies?
- Formulation development : Use cyclodextrin complexes or liposomal encapsulation to enhance aqueous solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) for controlled release .
- Stability testing : Conduct accelerated degradation studies under varied pH/temperature to identify degradation pathways .
Q. How can researchers resolve contradictions in reported biological activities?
- Dose-response validation : Replicate assays across independent labs to confirm activity thresholds .
- Off-target profiling : Use proteome-wide screening (e.g., affinity pulldown-MS) to identify unintended targets .
- Meta-analysis : Compare structural analogs (e.g., fluorinated biphenyl derivatives) to contextualize activity trends .
Q. What catalytic systems improve the efficiency of biphenyl coupling reactions?
- Palladium catalysts : Pd(PPh₃)₄ or PdCl₂(dppf) for Suzuki-Miyaura coupling, achieving >80% yield in biphenyl synthesis .
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining yield .
- Electrochemical methods : Anodic generation of hypervalent iodine intermediates for C-N bond formation .
Q. What future research directions are prioritized for this compound?
- Target identification : CRISPR-Cas9 screening to map genetic dependencies in responsive cell lines .
- Resistance mechanisms : Profile mutations in target enzymes (e.g., DHFR) using long-term exposure assays .
- Combination therapy : Screen synergies with FDA-approved drugs (e.g., cisplatin) to enhance efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
